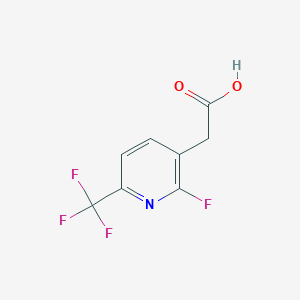

2-Fluoro-6-(trifluoromethyl)pyridine-3-acetic acid

Description

Properties

IUPAC Name |

2-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-7-4(3-6(14)15)1-2-5(13-7)8(10,11)12/h1-2H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFRPPHVAKSJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CC(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine-3-acetic acid typically involves the reaction of pyridine derivatives with fluorinating agents. One common method includes the reaction of pyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base. The reaction conditions often require elevated temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with handling them .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(trifluoromethyl)pyridine-3-acetic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various functionalized pyridine derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound serves as a crucial intermediate in synthesizing more complex fluorinated compounds. Its unique structure allows for diverse chemical modifications, facilitating the development of new materials with enhanced properties .

2. Biology:

- Bioactive Molecule: Research indicates that this compound may exhibit bioactive properties, making it a candidate for drug discovery. Its interaction with biological targets can lead to significant pharmacological effects .

3. Medicine:

- Therapeutic Potential: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Studies have shown promising results in modulating enzyme activity, which could lead to new treatment options .

4. Industry:

- Agrochemicals: this compound is utilized in developing agrochemicals, including fungicides like picoxystrobin. Its fluorinated structure enhances the efficacy and stability of these compounds in agricultural applications .

Case Study 1: Drug Discovery

A study published in Chemical & Pharmaceutical Bulletin explored the synthesis of pyridine derivatives, including this compound, for their potential as pharmacological agents. The research highlighted the compound's ability to interact with specific receptors, leading to significant biological responses .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. The trifluoromethyl group can increase the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Effects on Reactivity and Stability: The 2-fluoro substituent in the target compound provides metabolic stability compared to the 2-chloro analog (), as C-F bonds are less prone to enzymatic cleavage than C-Cl bonds .

Positional Isomerism :

- Moving the fluorine from the 2-position (target compound) to the 3-position () alters the electronic distribution on the pyridine ring. This shift may impact acidity (pKa) of the acetic acid group and binding affinity to biological targets like TRP channels .

Functional Group Variations: Replacing the 2-fluoro group with an amino group () introduces hydrogen-bonding capacity but reduces electron-withdrawing effects, which could affect interactions with hydrophobic enzyme pockets . The boronic acid derivative (CAS 1150114-63-8, ) is tailored for Suzuki-Miyaura cross-coupling reactions, diverging from the acetic acid’s role in salt formation or bioactivity .

Research Findings and Implications

- Pharmacological Potential: The target compound’s fluorine and trifluoromethyl groups are critical in optimizing drug candidates for CNS targets, as seen in TRPM8 modulators () .

- Synthetic Versatility : Its boronic acid derivative () highlights adaptability in cross-coupling reactions, enabling rapid diversification in medicinal chemistry .

- Comparative Limitations : The 2-chloro analog () may face higher toxicity risks due to C-Cl bond reactivity, making the fluoro analog preferable in drug development .

Biological Activity

2-Fluoro-6-(trifluoromethyl)pyridine-3-acetic acid is a fluorinated pyridine derivative recognized for its potential biological activity. This compound features a unique trifluoromethyl group, which enhances its lipophilicity and stability, making it an attractive candidate in medicinal chemistry, particularly for drug development and agrochemical applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- Fluorine and trifluoromethyl groups : These groups contribute to the compound's enhanced binding affinity and metabolic stability.

- Pyridine ring : A common motif in many bioactive compounds, providing a platform for further functionalization.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms are proposed:

- Enhanced Binding Affinity : The presence of fluorine atoms allows for stronger hydrogen bonds and van der Waals interactions with biological targets, improving binding affinity significantly.

- Increased Lipophilicity : The trifluoromethyl group enhances the compound’s ability to permeate biological membranes, facilitating its interaction with intracellular targets.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural features allow it to interact effectively with microbial enzymes or receptors, potentially inhibiting their activity. However, specific biological assays are required to confirm these effects.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been explored as a potential inhibitor of branched-chain amino acid transaminases (BCATs), which play a significant role in cancer metabolism .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Synthesis and Evaluation : A study highlighted the synthesis of various pyridine derivatives, including this compound, assessing their inhibitory effects on specific enzymes. Compounds were evaluated for their IC50 values, demonstrating promising inhibitory activity against target enzymes .

- Comparative Analysis : A comparative study analyzed the structural similarities between this compound and other fluorinated compounds. It was found that variations in substituent positions significantly affected biological activity, emphasizing the importance of structural configuration in drug design .

Data Table: Comparative Biological Activity

| Compound Name | IC50 (nM) | Target Enzyme/Activity |

|---|---|---|

| This compound | TBD | Potential BCAT inhibitor |

| Compound 7d | 59.24 | EGFR inhibitor |

| Compound 7f | 70.30 | EGFR inhibitor |

| Compound 7c | 81.60 | Moderate activity |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined through experimental assays.

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-6-(trifluoromethyl)pyridine-3-acetic acid?

The synthesis typically involves fluorination and functionalization of a pyridine precursor. A common approach starts with halogenated pyridines, such as 2-chloro-6-(trifluoromethyl)pyridine, which undergoes fluorination using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) . Subsequent introduction of the acetic acid moiety can be achieved via nucleophilic substitution or coupling reactions (e.g., using malonic ester derivatives under basic conditions). Optimization of reaction temperatures (80–120°C) and catalysts (e.g., palladium for cross-coupling) is critical to minimize side products .

Q. How should researchers characterize the purity and structure of this compound?

- 19F NMR : Essential for confirming fluorination and trifluoromethyl group integrity due to distinct chemical shifts for fluorine environments .

- LC-MS : Validates molecular weight (expected m/z: 239.1 for [M+H]+) and detects impurities.

- X-ray crystallography : Resolves regiochemical ambiguities in the pyridine ring and acetic acid positioning .

- HPLC : Quantifies purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What are the key storage and stability considerations?

Store under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the trifluoromethyl group or acetic acid decarboxylation. Use amber vials to avoid photodegradation. Stability tests via accelerated aging (40°C/75% RH for 1 week) are recommended to assess degradation pathways .

Q. What safety protocols are advised for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid).

- Spill management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations predict electronic effects of the trifluoromethyl group (electron-withdrawing) and fluorine substitution on pyridine ring reactivity. Molecular docking studies (e.g., using AutoDock Vina) can model interactions with biological targets, such as kinase active sites, to optimize the acetic acid moiety for hydrogen bonding .

Q. What strategies address low yields in fluorination reactions during synthesis?

- Microwave-assisted synthesis : Reduces reaction time and improves fluorination efficiency.

- Phase-transfer catalysts : Enhance solubility of KF in organic solvents (e.g., tetrabutylammonium bromide).

- In-situ generation of HF : Using KF and acidic promoters (e.g., HCl) to increase fluorination rates .

Q. How do researchers resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies may arise from polymorphic forms or impurities. Validate using:

Q. What role does the acetic acid group play in biological activity?

The carboxylic acid facilitates binding to enzymatic active sites (e.g., via salt bridges with lysine/arginine residues). Structure-activity relationship (SAR) studies can modify the acetic acid to esters or amides to modulate bioavailability or target selectivity. In vitro assays (e.g., enzyme inhibition kinetics) quantify these effects .

Q. How can regioselectivity challenges in pyridine functionalization be mitigated?

Q. What are the applications in material science beyond medicinal chemistry?

The compound’s electron-deficient pyridine core makes it a candidate for:

- Ligands in catalysis : For Suzuki-Miyaura couplings (as a pyridine-based ligand).

- Photochromic materials : Modify the acetic acid group to link with polymers for light-responsive coatings .

Data Contradiction and Validation Example

Issue : Conflicting melting points reported for similar trifluoromethylpyridine derivatives (e.g., 287.5–293.5°C in vs. 123–124°C in ).

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.